molecular formula C15H20N2O3 B5126085 N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide

N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide

Cat. No. B5126085
M. Wt: 276.33 g/mol
InChI Key: FBHVLJIBDAQWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the amide class of compounds and has been found to have a number of interesting properties that make it useful for a variety of applications. In

Scientific Research Applications

N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to have a number of potential scientific research applications. It has been studied as a potential inhibitor of enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. It has also been investigated for its potential use as a fluorescent probe for imaging biological systems, due to its unique spectroscopic properties. Additionally, this compound has been studied for its potential use in the treatment of cancer, due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of specific enzymes, such as histone deacetylases. This inhibition leads to changes in gene expression, which can have a variety of effects on cellular processes. Additionally, this compound has been found to induce apoptosis in cancer cells, which may be related to its ability to disrupt the normal functioning of cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. Additionally, this compound has been found to induce apoptosis in cancer cells, which may be related to its ability to disrupt the normal functioning of cellular processes. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide in lab experiments is its ability to inhibit the activity of specific enzymes, such as histone deacetylases. This can be useful for studying the role of these enzymes in various cellular processes. Additionally, this compound has been found to induce apoptosis in cancer cells, which can be useful for studying the mechanisms of cell death in cancer. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain types of studies.

Future Directions

There are a number of potential future directions for research on N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One area of interest is the development of new inhibitors of histone deacetylases, which could have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential effects on cellular processes. Finally, there is potential for the development of new imaging probes based on the unique spectroscopic properties of this compound.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide involves the condensation of 4-ethylbenzoyl chloride with tetrahydro-2-furanmethanamine, followed by the reaction of the resulting intermediate with ethylenediamine. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography. This synthesis method has been optimized to provide high yields of pure product and has been used successfully in many research studies.

properties

IUPAC Name

N'-(4-ethylphenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-11-5-7-12(8-6-11)17-15(19)14(18)16-10-13-4-3-9-20-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHVLJIBDAQWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802984
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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